molecular formula C15H21NO4 B3179648 Methyl 3-(2-(tert-butoxycarbonyl)aminoethyl)benzoate CAS No. 179003-02-2

Methyl 3-(2-(tert-butoxycarbonyl)aminoethyl)benzoate

Cat. No. B3179648
CAS RN: 179003-02-2
M. Wt: 279.33 g/mol
InChI Key: GDNVJKURBWWZMR-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(tert-butoxycarbonyl)aminoethyl)benzoate”, commonly abbreviated as MTEB, is a type of benzamide derivative. It contains a total of 44 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method has been reported . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzamide derivative. The compound has a molecular weight of 279.33 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a melting point of 26-28°C .

Scientific Research Applications

Methyl 3-(2-(tert-butoxycarbonyl)aminoethyl)benzoate is a compound of interest in scientific research due to its potential applications in various fields. Although the exact chemical was not directly found in the literature, related compounds have been extensively studied, providing insights into the broader category of chemicals it belongs to, particularly in terms of synthesis, environmental impact, and utility in biotechnological applications.

Synthesis and Applications

Research on related compounds, such as methyl 2-formyl benzoate, highlights their significance as bioactive precursors in organic synthesis. These compounds exhibit a range of pharmacological activities, including antifungal, anticancer, and antiviral properties, making them valuable structures for the development of new bioactive molecules. Methyl 2-formyl benzoate serves as a versatile substrate in the synthesis of medical products, underlining the potential utility of this compound in similar synthetic applications (S. Farooq & Z. Ngaini, 2019).

Environmental Behavior and Fate

The environmental behavior and fate of compounds such as methyl tert‐butyl ether (MTBE) provide insights into the challenges and considerations for managing compounds like this compound. MTBE, for instance, demonstrates significant solubility in water, posing risks of groundwater contamination. Such studies underscore the importance of understanding the environmental impact and degradation pathways of chemical compounds used in industrial applications (P. Squillace et al., 1997).

Bioremediation and Natural Attenuation

Research into the bioremediation of MTBE, a compound structurally related to this compound, highlights the potential for microbial degradation under certain conditions. This indicates the feasibility of biotechnological approaches for mitigating environmental pollution caused by such compounds. Understanding the microbial pathways and conditions favorable for degradation can inform strategies for the environmental management of related chemicals (L. Davis & L. Erickson, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-8-11-6-5-7-12(10-11)13(17)19-4/h5-7,10H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNVJKURBWWZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179003-02-2
Record name methyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 5.12 g (28.6 mmol) of methyl 3-(2-aminoethyl)benzoate in 71 mL tetrahydrofuran (THF) was added 7.48 g (34.3 mmol) of BOC2O. The mixture was stirred for about 16 h at 22° C. and 100 mL of water was added. The mixture was extracted with ethyl acetate (2×100 mL) and the organic phase was washed with brine, dried (Na2SO4) and evaporated. The residue was purified by flash chromatography on silica gel, eluting first with hexane and then gradually increasing to 20% ethyl acetate/hexane to give methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate which was further converted to 2d in a manner analogous to Method B.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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